molecular formula C10H8N2S B1586811 4-Phenylpyrimidine-2-thiol CAS No. 60414-59-7

4-Phenylpyrimidine-2-thiol

Cat. No.: B1586811
CAS No.: 60414-59-7
M. Wt: 188.25 g/mol
InChI Key: SXIMWFPBGWZKAV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-2-thiol is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position.

Scientific Research Applications

4-Phenylpyrimidine-2-thiol has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-Phenylpyrimidine-2-thiol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiol group is highly reactive and can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that can influence enzymatic activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical modifications, which can alter its biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation can influence its biological effects, including its interactions with target proteins and enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for its role in regulating cellular processes and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of chalcones with thiourea in the presence of a base, leading to the formation of the pyrimidine ring. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. Magnetic nanoparticles, such as MgFe2O4, have been employed as reusable catalysts to facilitate the synthesis of bis-pyrimidine analogues, including this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Halogenated derivatives, substituted pyrimidines.

    Coordination: Metal-thiol complexes

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyrimidine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and metal coordination complexes, which are not possible with the amine or hydroxyl analogues .

Properties

IUPAC Name

6-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMWFPBGWZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209171
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60414-59-7
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands influence the structure of the resulting [CunIn]-based coordination polymers?

A1: The research demonstrates that the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands plays a crucial role in determining the dimensionality and structural motifs of the resulting [CunIn]-based coordination polymers. [] Shorter spacers, such as those in bphpym and bphpye, lead to the formation of 2D networks featuring interconnected [Cu2I2]n chains. [] As the spacer length increases, as seen in bphpypr and bphpyp, the resulting structures are 1D double chains formed by connecting dimeric copper-iodide units with the ligands. [] Further increases in spacer length, as observed with bphpyb and bphpyh, lead to the formation of 1D zigzag chains and 2D staircase networks, respectively. [] These findings highlight the significant impact of ligand structure on the final architecture of coordination polymers.

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